Nornidulin

Antibacterial Depsidone SAR Gram-positive

Researchers investigating ion channel cross-talk in secretory epithelia often face a lack of validated dual TMEM16A/CFTR inhibitors with published in vivo efficacy. Nornidulin is the only depsidone-class compound demonstrating both TMEM16A inhibition (IC₅₀ ~0.8 µM) and CFTR inhibition (IC₅₀ ~1.5 µM), with confirmed reduction of bronchoalveolar mucus secretion in an asthmatic mouse model at 20 mg/kg. • Dual TMEM16A/CFTR inhibitor - unique polypharmacology within the depsidone class • Selective PfMQO inhibitor (IC₅₀ 51 µM); no mammalian cytotoxicity up to 116.4 µM • ≥98% purity by HPLC; shipped under blue ice for stability; global delivery available

Molecular Formula C19H15Cl3O5
Molecular Weight 429.7 g/mol
Cat. No. B10780450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNornidulin
Molecular FormulaC19H15Cl3O5
Molecular Weight429.7 g/mol
Structural Identifiers
SMILESCC=C(C)C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl
InChIInChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)8(4)16-18(9)26-17-10(19(25)27-16)7(3)11(20)15(24)13(17)22/h5,23-24H,1-4H3/b6-5+
InChIKeyXEQDVQKKHOQZEP-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nornidulin: Trihalogenated Fungal Depsidone


Nornidulin (CAS 33403-37-1) is a trihalogenated depsidone secondary metabolite originally isolated from Aspergillus nidulans and also produced by several Aspergillus species [1]. Characterized by a unique dibenzo[b,e][1,4]dioxepin-11-one core structure bearing three chlorine atoms at positions 2, 4, and 7, nornidulin exhibits potent and selective biological activities distinct from non-halogenated or mono-halogenated depsidone analogs [2]. As a naturally occurring fungal metabolite with a molecular formula of C₁₉H₁₅Cl₃O₅ and molecular weight of 429.7 g/mol, it demonstrates specific physicochemical properties including a melting point of 185-187°C and limited aqueous solubility but good solubility in DMSO and methanol . While the depsidone class includes many compounds with antimicrobial potential, previous structure-activity relationship (SAR) studies have indicated that triple halogenated depsidones display the best anti-pathogenic activity, positioning nornidulin as a key reference compound for understanding halogenation-dependent pharmacological effects within this natural product class [2].

Why Nornidulin Cannot Be Replaced Among Depsidones


Despite belonging to the same depsidone class, nornidulin exhibits quantitatively distinct biological activities compared to its closest analogs such as nidulin, emeguisin A, and folipastatin, driven by its unique trihalogenation pattern [1]. Previous SAR analyses have established that the presence and position of halogen atoms critically influence anti-pathogenic potency and target selectivity within the depsidone scaffold [1]. For example, nornidulin demonstrates a distinct antimicrobial spectrum and potency profile compared to nidulin across multiple bacterial strains, as evidenced by direct head-to-head MIC comparisons [2]. Furthermore, nornidulin possesses unique activity as a CFTR chloride channel inhibitor (IC₅₀ ~1.5 µM) and TMEM16A inhibitor (IC₅₀ ~0.8 µM)—activities not reported for the majority of depsidone analogs, including the closely related folipastatin which shows weaker CFTR inhibition (IC₅₀ 0.5 µM) but lacks the broader polypharmacology of nornidulin [3][4]. Substituting nornidulin with a generic depsidone or even a close structural analog would therefore introduce significant variability in experimental outcomes and compromise the validity of studies dependent on its specific halogenation-driven pharmacological signature.

Nornidulin Comparative Differentiation Evidence


Differential Antibacterial Spectrum vs. Nidulin

In a direct head-to-head comparison of antibacterial activity, nornidulin (2) and nidulin (1) were evaluated against Bacillus cereus and Enterococcus faecium using a standardized microdilution assay. Nornidulin demonstrated a 4-fold lower potency against B. cereus (MIC₉₀ 6.25 μg/mL) compared to nidulin (MIC₉₀ 1.56 μg/mL), while exhibiting equivalent activity against E. faecium (MIC₉₀ 6.25 μg/mL for both) [1]. This differential activity profile, particularly the reduced potency against B. cereus, indicates that the absence of a methyl group in nornidulin (compared to nidulin) modulates its antibacterial spectrum, providing a clear rationale for selecting nornidulin when a less potent Gram-positive antibacterial is required for mechanistic studies or when exploring structure-activity relationships based on methylation status.

Antibacterial Depsidone SAR Gram-positive

Anti-MRSA Potency vs. Emeguisin A

Cross-study comparison of MIC values reveals a notable difference in anti-MRSA and anti-S. aureus potency between nornidulin and the related trihalogenated depsidone emeguisin A. Nornidulin inhibits MRSA growth with an MIC of 2 μg/mL [1], whereas emeguisin A exhibits a 4-fold more potent MIC of 0.5 μg/mL against both MRSA and S. aureus [2]. This quantitative difference, despite both compounds sharing a trihalogenated depsidone core, suggests that subtle structural variations (such as the specific substitution pattern) critically influence anti-staphylococcal potency. For researchers aiming to explore the lower end of the potency spectrum within the halogenated depsidone class, nornidulin provides a distinct and well-defined alternative to the more potent emeguisin A.

Antibacterial MRSA Staphylococcus aureus

CFTR Chloride Secretion Inhibition vs. Folipastatin

Both nornidulin and folipastatin inhibit CFTR-mediated chloride secretion in human intestinal epithelial T84 cells, but with distinct potencies and mechanistic contexts. Nornidulin inhibits CFTR-mediated Cl⁻ current with an IC₅₀ of ~1.5 μM and exerts a significant anti-secretory effect in human colonoid models challenged with forskolin and cholera toxin [1]. In contrast, the structurally related depsidone folipastatin inhibits forskolin-stimulated chloride secretion in the same T84 cell model with a more potent IC₅₀ of 0.5 μM [2]. While folipastatin is a more potent CFTR inhibitor in this specific assay, nornidulin's activity is complemented by its additional inhibition of TMEM16A (IC₅₀ ~0.8 μM) and its demonstrated in vivo anti-secretory efficacy in a mouse asthma model [3]. This polypharmacology distinguishes nornidulin as a broader-acting ion channel modulator compared to the more CFTR-selective folipastatin.

CFTR inhibitor Secretory diarrhea Ion channel

Unique TMEM16A Inhibitory Activity

Nornidulin uniquely inhibits TMEM16A, a calcium-activated chloride channel implicated in mucus hypersecretion in asthma, with an IC₅₀ of ~0.8 µM and maximal effect at 10 µM [1]. This activity is not reported for other depsidones such as nidulin, emeguisin A, or folipastatin. Mechanistically, nornidulin (10 µM) suppresses Cl⁻ currents induced by ionomycin, thapsigargin, and Eact without interfering with intracellular Ca²⁺ levels, suggesting a direct effect on the channel [1]. Furthermore, in vivo administration of nornidulin (20 mg/kg) inhibited bronchoalveolar mucus secretion in an ovalbumin-induced asthmatic mouse model without compromising immunologic activity [1]. This specific and robust TMEM16A inhibitory profile is a key differentiating feature that positions nornidulin as a valuable pharmacological tool for studying TMEM16A-related pathophysiology, a utility not shared by its depsidone analogs.

TMEM16A inhibitor Asthma Mucus secretion

Selective PfMQO Inhibition with Favorable Safety

Nornidulin was identified as a novel inhibitor of Plasmodium falciparum malate:quinone oxidoreductase (PfMQO), a mitochondrial enzyme essential for parasite survival, with an IC₅₀ of 51 µM [1]. This inhibition translates to an in vitro anti-plasmodial effect against P. falciparum 3D7 with an IC₅₀ of 44.6 µM [1]. Crucially, nornidulin exhibited no effect on the growth of several mammalian cell lines at concentrations up to 116.4 µM, demonstrating a favorable selectivity window between its anti-parasitic activity and host cell cytotoxicity [1]. This profile contrasts with the broader cytotoxicity observed for some depsidone derivatives and underscores the importance of the specific halogenation pattern in achieving target selectivity. While other depsidones have not been systematically evaluated for PfMQO inhibition, nornidulin's established activity provides a benchmark for future SAR studies aimed at developing selective antimalarial leads.

Antimalarial PfMQO inhibitor Cytotoxicity

Cytotoxicity Profile vs. Nidulin

Direct comparative cytotoxicity assessment in Vero cells reveals a modest but quantifiable difference between nornidulin and nidulin. Nornidulin exhibits an IC₅₀ of 19.2 μg/mL, while nidulin shows an IC₅₀ of 26.5 μg/mL, indicating that nornidulin is slightly more cytotoxic (~1.4-fold) than nidulin in this mammalian cell line [1]. This difference, though small, is consistent and should be considered when selecting between these two compounds for studies where host cell toxicity is a critical parameter, such as in antibacterial efficacy assays where a wider therapeutic window is desired. The reduced cytotoxicity of nidulin may make it preferable for certain applications, while nornidulin's profile is still within a manageable range for many in vitro studies.

Cytotoxicity Selectivity Vero cells

Nornidulin Key Research Applications


TMEM16A Pharmacology & Mucus Hypersecretion

Nornidulin's unique and potent inhibition of TMEM16A (IC₅₀ ~0.8 µM) makes it an essential chemical probe for investigating the role of this calcium-activated chloride channel in mucus secretion and airway pathophysiology. Its demonstrated in vivo efficacy in reducing bronchoalveolar mucus secretion in an asthmatic mouse model at 20 mg/kg [1] provides a robust foundation for preclinical studies exploring TMEM16A as a therapeutic target for asthma, COPD, and other muco-obstructive diseases. Importantly, this activity is not reported for other depsidones, making nornidulin the only validated TMEM16A inhibitor within this chemical class.

CFTR Secretory Diarrhea & Ion Channel Cross-Talk

Nornidulin serves as a dual CFTR/TMEM16A inhibitor, enabling studies of ion channel cross-talk in secretory epithelia. With a CFTR Cl⁻ current IC₅₀ of ~1.5 µM and demonstrated anti-secretory efficacy in human colonoid models challenged with cholera toxin [1], nornidulin provides a valuable tool for dissecting the relative contributions of CFTR and TMEM16A to fluid secretion in intestinal and airway epithelia. Its less potent CFTR inhibition compared to folipastatin (IC₅₀ 0.5 µM) [2] allows for concentration-dependent titration of CFTR activity while simultaneously engaging TMEM16A, facilitating nuanced pharmacological studies of anion secretion.

PfMQO Target Validation in Malaria Drug Discovery

Nornidulin's identification as a selective PfMQO inhibitor (IC₅₀ 51 µM) with a favorable cytotoxicity profile (no effect on mammalian cells up to 116.4 µM) [1] positions it as a benchmark compound for validating PfMQO as an antimalarial drug target. Its in vitro anti-plasmodial activity against P. falciparum 3D7 (IC₅₀ 44.6 µM) [1] provides a reference point for screening new chemical entities and for establishing structure-activity relationships aimed at improving potency while maintaining selectivity. Nornidulin's established activity in this unique target space distinguishes it from other depsidones and makes it a valuable tool for malaria research programs.

Depsidone Antibacterial SAR Studies

The differential antibacterial profile of nornidulin compared to nidulin and emeguisin A provides a robust framework for SAR studies within the depsidone class. Specifically, nornidulin's 4-fold lower potency against B. cereus (MIC₉₀ 6.25 μg/mL) compared to nidulin (MIC₉₀ 1.56 μg/mL) [1] and its 4-fold lower anti-MRSA potency (MIC 2 μg/mL) compared to emeguisin A (MIC 0.5 μg/mL) [2][3] offer clear quantitative benchmarks for investigating the impact of methylation status and halogenation pattern on antibacterial activity. Nornidulin thus serves as a critical reference compound for medicinal chemistry efforts aimed at optimizing the depsidone pharmacophore.

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